methyl 4-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic compound featuring a hybrid structure combining an imidazo[4,5-c]pyridine core linked via a carbamoyl bridge to a methyl benzoate moiety. The imidazo[4,5-c]pyridine scaffold is known for its pharmacological relevance, particularly in modulating enzyme or receptor interactions, while the pyridin-4-yl substituent enhances solubility and binding affinity in biological systems. The benzoate ester group contributes to metabolic stability and membrane permeability, making this compound a candidate for therapeutic applications .
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 4-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19N5O3/c1-28-19(26)14-2-4-15(5-3-14)24-20(27)25-11-8-16-17(23-12-22-16)18(25)13-6-9-21-10-7-13/h2-7,9-10,12,18H,8,11H2,1H3,(H,22,23)(H,24,27) |
InChI Key |
SVXYWNZBQBHTTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Methyl 4-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and other molecular interactions .
Comparison with Similar Compounds
Key Contrasts :
- The target compound’s imidazo[4,5-c]pyridine core provides a rigid, planar structure favoring π-π stacking interactions, unlike the flexible phenethylamino linker in I-6230–I-6473.
- Pyridin-4-yl (target) vs. pyridazin-3-yl (I-6230) substituents alter electronic properties: pyridin-4-yl has a stronger basic nitrogen, improving solubility in polar environments .
Imidazo[4,5-c]pyridine Derivatives ()
The compound 1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid shares the imidazo[4,5-c]pyridine core but differs in substituents:
- Substituent at Position 1: 4-(Dimethylamino)-3-methylbenzyl group (vs. pyridin-4-yl in the target).
- Substituent at Position 5 : Diphenylacetyl (vs. carbamoyl-linked benzoate).
Functional Implications :
- The dimethylamino group in may enhance CNS penetration, whereas the target’s pyridin-4-yl favors peripheral tissue targeting .
Marine Actinomycete-Derived Bioactive Compounds ()
For instance:
- Salternamide E : Contains a pyrrolidine ring fused to a benzopyran system.
- Target Compound : The imidazo[4,5-c]pyridine core offers greater conformational rigidity than salternamide’s flexible pyrrolidine, likely improving target specificity .
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The target compound’s fused imidazo[4,5-c]pyridine core reduces entropy loss upon binding, a critical factor in optimizing inhibitor potency compared to flexible analogs like I-6230 .
- Metabolic Stability : The methyl benzoate ester in the target compound may resist hydrolysis better than ethyl esters (e.g., I-6230–I-6473), extending half-life in vivo .
- Synergy with Plant-Derived Bioactives : and suggest that combining synthetic heterocycles (e.g., imidazopyridines) with plant-derived adjuvants could enhance insecticidal or antimicrobial efficacy, though this remains unexplored for the target compound .
Biological Activity
Methyl 4-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of approximately 365.43 g/mol. The compound features a benzoate moiety linked to an imidazo[4,5-c]pyridine derivative, which is significant for its biological activity due to the presence of nitrogen-containing heterocycles.
Anticancer Properties
Research indicates that compounds with imidazo[4,5-c]pyridine structures exhibit diverse biological activities, particularly in cancer therapy. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives of imidazoquinolinamine have been identified as potent antagonists at adenosine A3 receptors (A3AR), which are implicated in tumor growth regulation .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with specific cellular targets and pathways. The binding affinity and selectivity for A3AR can lead to apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
The presence of pyridine and imidazole rings in the structure suggests potential antimicrobial properties. Compounds with similar frameworks have been reported to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Other Pharmacological Activities
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of immune responses.
- Neuroprotective Effects : The neuroprotective potential has been explored in models of neurodegenerative diseases, where such compounds may help mitigate oxidative stress and neuronal damage.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity Implication |
|---|---|
| Imidazo[4,5-c]pyridine core | Essential for anticancer activity |
| Benzoate moiety | Enhances solubility and bioavailability |
| Pyridine substituents | Modulate receptor interaction and selectivity |
Case Studies
- Case Study on Anticancer Activity : A study assessed the efficacy of a related imidazoquinolinamine derivative against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of a similar compound in a model of Alzheimer's disease. Results indicated a reduction in amyloid-beta accumulation and improved cognitive function in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
